molecular formula C5H9N5O B1496508 5,6-diamino-2-(methylamino)pyrimidin-4(3H)-one CAS No. 61693-25-2

5,6-diamino-2-(methylamino)pyrimidin-4(3H)-one

Cat. No.: B1496508
CAS No.: 61693-25-2
M. Wt: 155.16 g/mol
InChI Key: DDIJDBWODRIYDS-UHFFFAOYSA-N
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Description

5,6-Diamino-2-(methylamino)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by its molecular structure, which includes two amino groups at positions 5 and 6, a methylamino group at position 2, and a keto group at position 4

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: In biological research, 5,6-diamino-2-(methylamino)pyrimidin-4(3H)-one is used to study enzyme inhibition and protein interactions.

Medicine: This compound has potential medicinal applications, including its use as an antimicrobial agent and in the development of antiviral drugs.

Industry: In the industrial sector, it is utilized in the production of agrochemicals and as a building block for more complex chemical syntheses.

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the sources I found .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-diamino-2-(methylamino)pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of guanidine with a suitable β-diketone in the presence of a catalyst, followed by cyclization and subsequent functional group modifications.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5,6-Diamino-2-(methylamino)pyrimidin-4(3H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 5,6-diamino-2-(methylamino)pyrimidin-4(3H)-one exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biological processes.

Comparison with Similar Compounds

  • 2,4-Diamino-6-(methylamino)pyrimidin-4(3H)-one

  • 5,6-Diamino-2-(ethylamino)pyrimidin-4(3H)-one

  • 2,4-Diamino-6-(propylamino)pyrimidin-4(3H)-one

Uniqueness: 5,6-Diamino-2-(methylamino)pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

4,5-diamino-2-(methylamino)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O/c1-8-5-9-3(7)2(6)4(11)10-5/h6H2,1H3,(H4,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIJDBWODRIYDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=C(C(=O)N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360890
Record name 5,6-diamino-2-(methylamino)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61693-25-2
Record name 5,6-diamino-2-(methylamino)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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